

AB-CHMINACA and its M5A Metabolite: A Technical Guide

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

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This document provides a detailed technical overview of the synthetic cannabinoid AB-CHMINACA and its primary carboxylic acid metabolite, M5A. It is intended for researchers, scientists, and professionals in the fields of pharmacology, toxicology, and drug development. The guide covers chemical structures, physicochemical properties, pharmacological activities, and detailed experimental protocols.

Introduction

AB-CHMINACA, N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide, is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA).[1] First identified in forensic samples, it exhibits high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Like other SCRAs, AB-CHMINACA undergoes extensive phase I metabolism in the human body, primarily mediated by cytochrome P450 enzymes.[2][3] One of the key metabolic pathways involves hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide to a carboxylic acid, resulting in the formation of metabolites such as M5A (1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid).[4][5] Understanding the properties of both the parent compound and its major metabolites is crucial for assessing its full pharmacological and toxicological profile.

Chemical Structures

The chemical structures of AB-CHMINACA and its M5A metabolite are depicted below. AB-CHMINACA features an indazole core linked to a cyclohexylmethyl tail and a valinamide head



group.[6] The M5A metabolite is formed through the hydrolysis of the valinamide group to a carboxylic acid and hydroxylation on the cyclohexyl ring.[4]

- AB-CHMINACA: N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3carboxamide
- M5A Metabolite: 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid

Physicochemical Properties

The key physicochemical properties of AB-CHMINACA and the M5A metabolite are summarized in the table below. The addition of hydroxyl and carboxylic acid groups in M5A significantly increases its polarity compared to the parent compound.[4]

Property	AB-CHMINACA	M5A Metabolite	
Molecular Formula	C20H28N4O2[7] C15H18N2O3[5]		
Molecular Weight	356.47 g/mol [1]	274.3 g/mol [5]	
Appearance	White crystalline solid[6]	Crystalline solid[4]	
Melting Point	88.5-92.5°C[6]	Not Reported	
Solubility	DMSO: ~10 mg/mL[6][8]DMF: DMSO: ~30 mg/mL[5]DMF ~5 mg/mL[8]Ethanol: ~3 ~50 mg/mL[5]Ethanol: ~30 mg/mL[6][8] mg/mL[5]		
CAS Number	1185887-21-1[7]	2207957-90-0[5]	

Pharmacology and Receptor Activity

AB-CHMINACA is a potent and efficacious agonist at cannabinoid receptors.[9][10][11] In contrast, the specific pharmacological properties of the M5A metabolite have not been extensively characterized in published literature.[4][5] While metabolites of SCRAs can retain biological activity, quantitative binding and functional data for M5A are not currently available.[4][5]



Receptor binding assays are used to determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). AB-CHMINACA demonstrates high affinity for both CB1 and CB2 receptors, with Ki values in the sub-nanomolar range.[1]

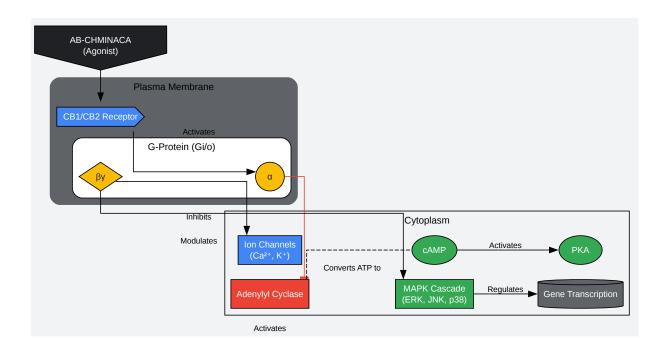
Compound	Receptor Binding Affinity (Ki)		
AB-CHMINACA	CB1	0.78 nM[1]	
CB2	0.45 nM[1]		
M5A Metabolite	CB1 / CB2	Not Reported	

Functional assays, such as GTP γ S binding or membrane potential assays, measure the ability of a ligand to activate the receptor, expressed as the half-maximal effective concentration (EC50). AB-CHMINACA acts as a full agonist at both CB1 and CB2 receptors, with greater potency than Δ^9 -THC.[10]

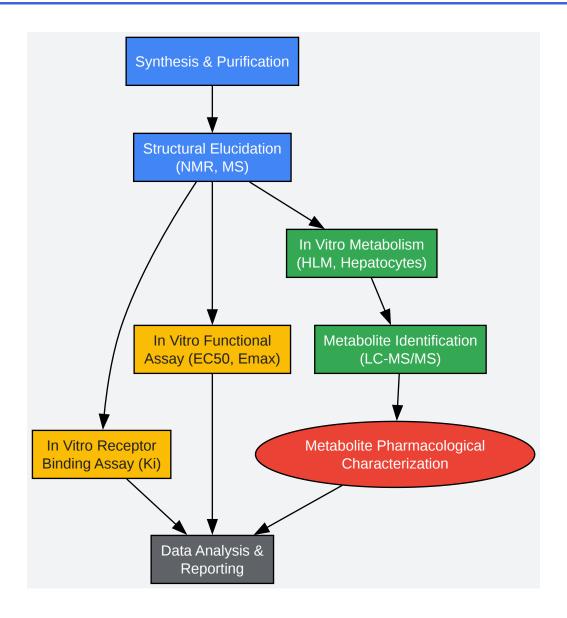
Compound	Receptor	Functional Potency (EC50)	Efficacy (% of Full Agonist)
AB-CHMINACA	CB1	7.8 nM	Full Agonist (>100%) [10]
CB2	21 nM	Full Agonist (~104%)	
M5A Metabolite	CB1 / CB2	Not Reported	Not Reported

Activation of CB1 and CB2 receptors by an agonist like AB-CHMINACA initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[3] Simultaneously, the G-protein activation modulates ion channels, typically inhibiting voltage-gated calcium (Ca²⁺) channels and activating inwardly rectifying potassium (K+) channels.[3] Furthermore, receptor activation stimulates the mitogen-activated protein kinase (MAPK) cascade, influencing gene transcription and other cellular processes.









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- To cite this document: BenchChem. [AB-CHMINACA and its M5A Metabolite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8056576#ab-chminaca-m5a-chemical-structure-and-properties]

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